4-Bromo-2-(2-nitrovinyl)thiophene

描述

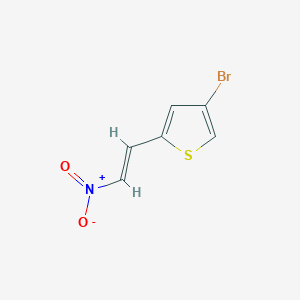

4-Bromo-2-(2-nitrovinyl)thiophene is an organic compound with the molecular formula C6H4BrNO2S. It is a derivative of thiophene, which is a five-membered aromatic heterocycle containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position and a nitrovinyl group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-nitrovinyl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2-(2-nitrovinyl)thiophene. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

化学反应分析

Types of Reactions

4-Bromo-2-(2-nitrovinyl)thiophene undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiophene derivatives.

科学研究应用

4-Bromo-2-(2-nitrovinyl)thiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

作用机制

The mechanism of action of 4-Bromo-2-(2-nitrovinyl)thiophene involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins and enzymes .

相似化合物的比较

Similar Compounds

2-(2-Nitrovinyl)thiophene: Lacks the bromine atom at the 4-position.

4-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrovinyl group.

4-Bromo-2-thiophenemethanol: Contains a hydroxymethyl group instead of a nitrovinyl group.

Uniqueness

4-Bromo-2-(2-nitrovinyl)thiophene is unique due to the presence of both a bromine atom and a nitrovinyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

生物活性

4-Bromo-2-(2-nitrovinyl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNOS

- CAS Number : 28783-35-9

The compound features a thiophene ring substituted with a bromine atom and a nitrovinyl group, which contributes to its reactivity and biological potential.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The nitro group is known to facilitate electron transfer processes, which may lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cytotoxic effects against cancer cells.

Potential Mechanisms Include:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties.

- Induction of Apoptosis : By generating ROS, it can trigger programmed cell death in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it demonstrates micromolar activity against lung cancer (A549), glioma (U373n), and melanoma (B16F10) cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Nitro and bromine substituents enhance reactivity |

| 3-Nitrothiophene | Antitumor | Lacks bromine; different substitution pattern |

| Thiophene-2-carboxylic acid | Antimicrobial | Carboxylic acid enhances solubility |

Case Studies and Research Findings

- Study on Cytotoxicity : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent .

- Mechanism Exploration : Another investigation highlighted the compound's ability to generate ROS upon cellular uptake, leading to oxidative damage and subsequent apoptosis in cancer cells .

- Antimicrobial Efficacy : Research exploring the antimicrobial properties showed that this compound effectively inhibited the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What synthetic routes are available for 4-Bromo-2-(2-nitrovinyl)thiophene, and how can reaction conditions be optimized?

The compound can be synthesized via bromination of chalcone derivatives in glacial acetic acid. For example, bromine in acetic acid is added to 3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)prop-2-en-1-one, followed by recrystallization from acetic acid to yield dibrominated products . Optimization involves controlling stoichiometry, reaction time (e.g., overnight stirring), and purification via slow evaporation from DMF/ethanol mixtures to obtain high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound?

FTIR (400–4000 cm⁻¹) identifies functional groups like nitro (C–NO₂) and vinyl (C=C) stretches. FT-Raman (50–4000 cm⁻¹) resolves skeletal vibrations of the thiophene ring. UV-Vis spectroscopy confirms π→π* transitions in the nitrovinyl group, while NMR (¹H/¹³C) assigns proton environments and carbon hybridization states. Theoretical DFT/B3LYP calculations at 6-311G basis sets validate experimental spectra .

Q. How can crystallographic data resolve molecular geometry and packing interactions?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXT software refines bond lengths, angles, and dihedral angles. For disordered structures (e.g., dual occupancy in thiophene rings), site-occupancy ratios (e.g., 0.805:0.195) and similarity restraints (SAME command) are applied. Hydrogen bonds (e.g., C–H⋯Cl/O) and π-π interactions (Cg⋯Cg distances ~3.55 Å) stabilize crystal packing .

Advanced Research Questions

Q. How do DFT/B3LYP studies elucidate electronic properties and reactivity descriptors?

DFT/B3LYP/6-311G calculations determine frontier molecular orbitals (HOMO-LUMO gaps), global reactivity indices (electronegativity, hardness), and electrostatic potential maps. For 2-(2-nitrovinyl)thiophene derivatives, a narrow HOMO-LUMO gap (~3.5 eV) suggests high polarizability, relevant for anti-corrosion or DSSC applications. Mulliken charges identify electron-deficient nitro groups as reactive sites .

Q. What strategies address contradictions between experimental and computational bond parameters?

Discrepancies in bond lengths (e.g., C–Br theoretical vs. SC-XRD values) arise from basis set limitations or crystal packing effects. Hybrid functionals (e.g., B3LYP with exact exchange corrections) improve accuracy . For vibrational modes, scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental FTIR/FT-Raman data .

Q. How does the nitrovinyl group influence pharmacological activity in thiophene derivatives?

Nitro groups enhance electrophilicity, enabling interactions with biological targets (e.g., HCV NS5B polymerase inhibition). Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to active sites, while drug-likeness parameters (Lipinski’s Rule of Five, ADMET profiles) prioritize candidates for in vivo testing .

Q. What role do thiophene derivatives play in materials science?

As semiconductor polymers (e.g., PBTTT), they exhibit high hole mobility in thin-film transistors (TFTs). The nitrovinyl group’s electron-withdrawing nature improves charge transport in organic photovoltaics. TiO₂/SiO₂ composites with thiophene-based ligands enhance catalytic activity in oxidative desulfurization .

Q. How can Hirshfeld surface analysis quantify intermolecular interactions in crystals?

Hirshfeld surfaces mapped with CrystalExplorer reveal close contacts (e.g., H⋯Br, H⋯O). Fingerprint plots quantify interaction contributions: H⋯H (50–60%), H⋯Br (10–15%), and H⋯O (5–10%) for nitrovinyl-thiophene derivatives. These metrics correlate with thermal stability and solubility .

Q. Methodological Notes

- DFT Protocols : Use B3LYP with 6-311G basis sets for geometry optimization; include dispersion corrections (D3BJ) for non-covalent interactions .

- Crystallography : Refine disordered structures using SHELXL’s PART and SIMU restraints. Validate with R-factor convergence (<5%) .

- Spectroscopy : Cross-validate experimental UV-Vis λmax with TD-DFT calculations .

属性

IUPAC Name |

4-bromo-2-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHRPZOEUWBPV-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。